

1-Adamantanecarboxylic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

Cat. No.: B032954

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An In-depth Technical Guide to 1-Adamantanecarboxylic Acid

This guide provides a comprehensive overview of **1-Adamantanecarboxylic acid**, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Core Properties and Data

1-Adamantanecarboxylic acid is a derivative of adamantane, a rigid, tricyclic hydrocarbon. Its unique cage-like structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic resistance to molecules that incorporate it. These characteristics make it a valuable synthon in the development of novel therapeutics and advanced materials.

[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The fundamental physicochemical properties of **1-Adamantanecarboxylic acid** are summarized in the table below for quick reference.

Property	Value	Citations
CAS Number	828-51-3	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₆ O ₂	[2]
Molecular Weight	180.24 g/mol	[2] [4]
Appearance	White to off-white crystalline powder	[2] [5]
Melting Point	172-174 °C	[2]
Solubility	Soluble in chloroform and methanol	[2]

Synthesis and Experimental Protocols

The most common and historically significant method for synthesizing **1-Adamantanecarboxylic acid** is the Koch-Haaf reaction. This reaction facilitates the carboxylation of saturated hydrocarbons with a tertiary hydrogen.[\[3\]](#)[\[4\]](#)[\[6\]](#) Variations of this protocol exist, utilizing different adamantane precursors like 1-adamantanol or 1-bromoadamantane.[\[1\]](#)[\[3\]](#)

Experimental Protocol: Koch-Haaf Carboxylation of Adamantane

This protocol details the synthesis of **1-Adamantanecarboxylic acid** from adamantane using formic acid and sulfuric acid, with t-butyl alcohol as a hydride abstractor.[\[3\]](#)

Materials:

- Adamantane (0.100 mole)
- 96% Sulfuric acid (4.8 moles)
- Carbon tetrachloride (100 ml)
- 98% Formic acid (1 ml initially, then 1.2 moles)

- t-Butyl alcohol (0.40 mole)
- Crushed ice
- 15N Ammonium hydroxide
- Acetone
- 12N Hydrochloric acid
- Chloroform
- Anhydrous sodium sulfate

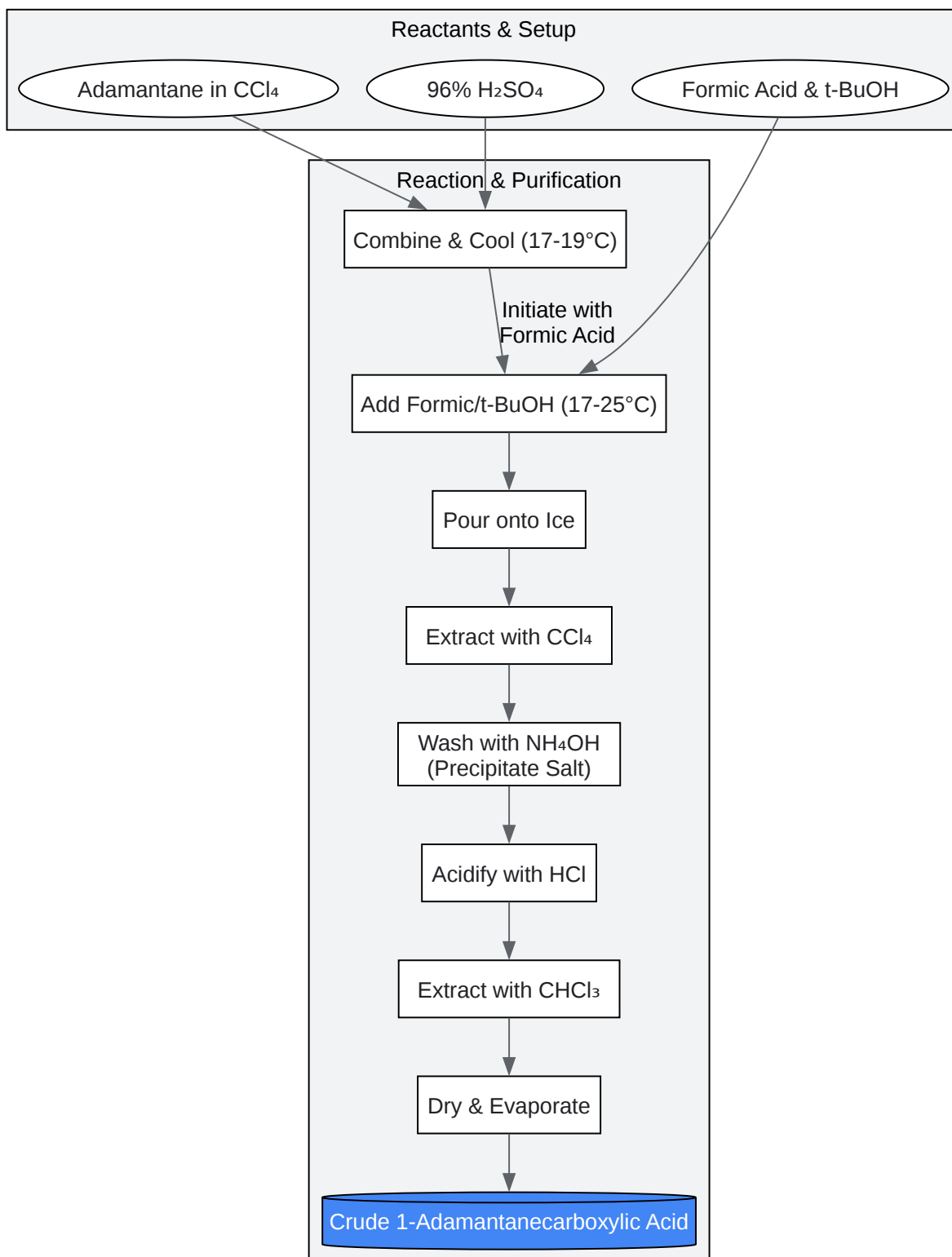
Procedure:

- **Reaction Setup:** In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.
- **Initiation:** Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
- **Carboxylation:** Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25°C.
- **Quenching:** After the addition is complete, stir the mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.
- **Extraction:** Separate the layers and extract the aqueous acid layer with three 100-ml portions of carbon tetrachloride.
- **Isolation of Ammonium Salt:** Combine the carbon tetrachloride extracts and wash with 110 ml of 15N ammonium hydroxide. The resulting crystalline ammonium 1-adamantanecarboxylate is collected by filtration.
- **Acidification:** Suspend the ammonium salt in 250 ml of water, make it strongly acidic with 25 ml of 12N hydrochloric acid, and extract with 100 ml of chloroform.

- Final Product Isolation: Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness. The crude **1-Adamantanecarboxylic acid** can be further purified by recrystallization from methanol.[3]

Below is a visual representation of the synthesis workflow.

Workflow for the Synthesis of 1-Adamantanecarboxylic Acid

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Synthesis Workflow Diagram

Applications in Research and Development

1-Adamantanecarboxylic acid is a versatile building block with applications spanning multiple scientific disciplines.

1. Medicinal Chemistry: The adamantane moiety is prized for its ability to increase the lipophilicity and metabolic stability of drug candidates.^[1] It serves as a critical intermediate for:

- Antiviral Agents: Adamantane derivatives are foundational in the development of certain antiviral drugs.^[1]
- Enzyme Inhibitors: Derivatives have been developed as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme implicated in obesity and diabetes.^[7] Other inhibitory activities include action against chorismate mutase and ceramide kinase (CerK).^[5]
- Antibacterial Agents: The compound exhibits inhibitory activity against various microorganisms, with potential applications in developing new antibacterial agents.^[8]

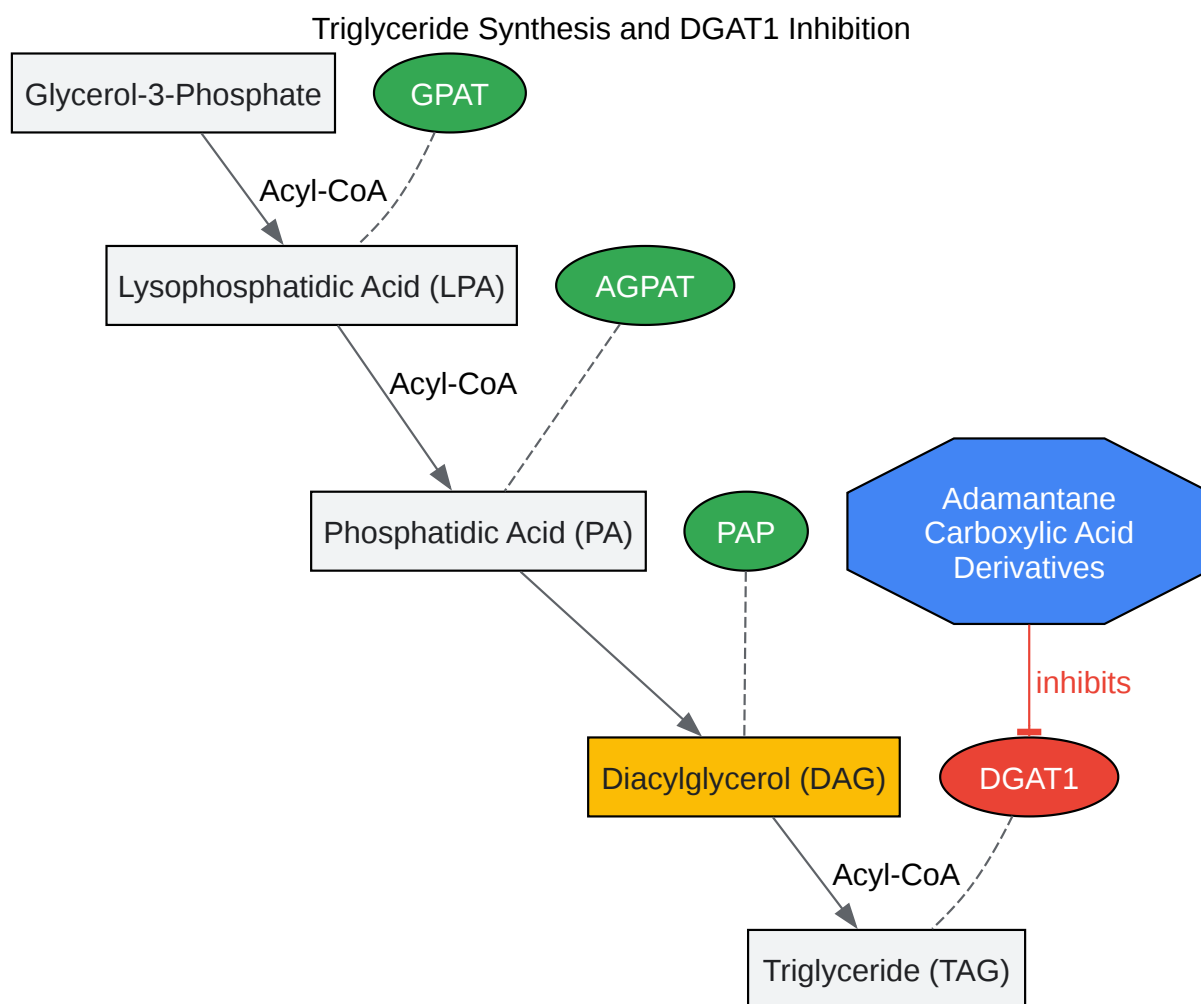
2. Materials Science: The rigid and stable structure of **1-Adamantanecarboxylic acid** makes it an excellent component for advanced materials:

- Metal-Organic Frameworks (MOFs): It is used as an organic linker in the construction of porous MOFs for applications in gas storage and catalysis.^[1]
- Polymers: It can be incorporated into polymers to enhance thermal stability and modify physical properties.^[1]
- Nanoparticle Synthesis: It acts as a stabilizer in the synthesis of highly crystalline nanoparticles, such as those made of CoPt₃ and porous platinum.^[5]

Signaling Pathway Inhibition: DGAT1

Derivatives of **1-adamantanecarboxylic acid** have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a crucial enzyme in the final step of triglyceride synthesis. Inhibiting this enzyme can reduce triglyceride levels, making it a therapeutic target for metabolic disorders like obesity and type 2 diabetes.^[7]

The diagram below illustrates the triglyceride synthesis pathway and the point of inhibition by adamantane derivatives.



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DGAT1 Inhibition Pathway

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